molecular formula C9H8O4 B2360087 Methyl 2-formyl-5-hydroxybenzoate CAS No. 1361963-60-1

Methyl 2-formyl-5-hydroxybenzoate

Cat. No.: B2360087
CAS No.: 1361963-60-1
M. Wt: 180.159
InChI Key: JLQYNMGKSATEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-formyl-5-hydroxybenzoate” is a chemical compound . It is also known as "Methyl 5-Formyl-2-methoxybenzoate" .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . For instance, Gunawan and Hulme (2013) made slight modification on the esterification of 2-carboxybenzaldehyde and MeOH by employing trimethylsilyldiazomethane (TMSCHN2) as a base to obtain the compound in 91% yield .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C9H8O4/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-5,11H,1H3 . The molecular weight of the compound is 180.16 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 180.16 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 2-formyl-5-hydroxybenzoate plays a significant role in the synthesis of various chemical entities. For instance, it is involved in the synthesis of a new chemical designed for the treatment of hyperproliferative and inflammatory disorders, as well as cancer. This synthesis process is described in detail in a study by Kucerovy et al. (1997), emphasizing the compound's utility in developing pharmaceutical treatments (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Structural and Computational Analysis

The compound's structure and properties have been explored through various analytical techniques. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, a closely related compound, utilizing single-crystal X-ray structure determination and Hirshfeld surface analysis. This research provides insights into the molecular interactions and crystal packing of such compounds, which is crucial for understanding their behavior in different applications (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).

Photostabilization and Environmental Impact

This compound also has implications in photostabilization. A study by Soltermann et al. (1995) investigates the generation and quenching of singlet molecular oxygen by related compounds, such as methyl salicylate. These findings are relevant for understanding the environmental impact and photostabilization properties of this compound and similar molecules (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Antifungal Properties

The antifungal properties of compounds similar to this compound have been studied as well. Leal et al. (1990) discovered that hexyl 2-formyl-3-hydroxybenzoate, a structurally related compound, exhibits significant antifungal activity, highlighting the potential for this compound in similar applications (Leal, Kuwahara, & Suzuki, 1990).

Safety and Hazards

“Methyl 2-formyl-5-hydroxybenzoate” is classified under the GHS07 hazard class . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-formyl-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQYNMGKSATEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.